4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline
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Overview
Description
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline is an organic compound with the molecular formula C18H11F3N2O. It is known for its unique structure, which combines a pyrroloquinoxaline core with a trifluoromethylphenoxy group.
Mechanism of Action
Target of Action
It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been studied for their diverse biological activities . They have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities .
Mode of Action
It’s known that the presence of a trifluoromethyl group can influence the compound’s interaction with its targets .
Biochemical Pathways
It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been found to inhibit akt kinase, a key regulator of cell survival and proliferation .
Pharmacokinetics
The presence of a trifluoromethyl group can influence the compound’s pharmacokinetic properties .
Result of Action
It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities .
Action Environment
It’s known that the presence of a trifluoromethyl group can influence the compound’s stability .
Preparation Methods
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with pyrrolo[1,2-a]quinoxaline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylpyrrole: This compound shares the trifluoromethylphenyl group but has a different core structure.
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds have the same core structure but different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethylphenoxy group with the pyrroloquinoxaline core, which imparts distinct chemical and biological properties.
Biological Activity
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline is a synthetic compound characterized by its unique chemical structure and potential biological activities. This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
- Molecular Formula : C18H11F3N2O
- Molecular Weight : 328.29 g/mol
- CAS Number : Not specified in the sources but referenced as CB8281106.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods to form the quinoxaline core. Recent studies have highlighted eco-friendly synthetic routes that improve yield and reduce environmental impact .
Anticancer Activity
Research indicates that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolo[1,2-a]quinoxaline derivatives can inhibit the viability of various cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism of action often involves the inhibition of critical signaling pathways such as Stat3 phosphorylation .
Case Study: Inhibition of A431 Cells
- Compound Tested : this compound
- Cell Line : A431 (human epidermoid carcinoma)
- Result : Demonstrated significant inhibitory effects on cell viability compared to control groups.
Antimicrobial Activity
Pyrroloquinoxalines have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Antimalarial Activity
Recent studies have expanded the biological profile of pyrroloquinoxalines to include antimalarial activity. Compounds within this class have been tested against Plasmodium falciparum strains, demonstrating promising results with IC50 values indicating effective inhibition of parasite growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of pyrroloquinoxalines. Modifications to the trifluoromethyl group or alterations in the phenoxy substituent can significantly impact potency and selectivity against specific cancer or microbial targets. For example:
Modification | Effect on Activity |
---|---|
Addition of methoxy group | Increased anticancer activity |
Variation in phenyl substituents | Altered antibacterial efficacy |
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O/c19-18(20,21)12-5-3-6-13(11-12)24-17-16-9-4-10-23(16)15-8-2-1-7-14(15)22-17/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPLYURYQUOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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